2-(4-Chloro-6-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(4-Chloro-6-methylpyridin-3-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a methyl group attached to a pyridine ring, along with an ethanamine side chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-6-methylpyridine.
Alkylation: The 4-chloro-6-methylpyridine undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(6-methylpyridin-3-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Chloro-6-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine
Uniqueness
2-(4-Chloro-6-methylpyridin-3-yl)ethanamine is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-8(9)7(2-3-10)5-11-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
SNAOOJKDLDVENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CCN)Cl |
Origin of Product |
United States |
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